molecular formula C21H34N4O2S B406217 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329702-90-1

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406217
CAS No.: 329702-90-1
M. Wt: 406.6g/mol
InChI Key: FAXJTJDPUQIRAE-UHFFFAOYSA-N
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Description

8-Allylsulfanyl Group

  • Attached to position 8 (a carbon in the imidazole ring), the allylsulfanyl group introduces a sulfur atom capable of hydrogen bonding and hydrophobic interactions.
  • The allyl moiety (-CH₂-CH=CH₂) contributes π-electron density to the purine system, potentially modulating aromaticity and reactivity.
  • Comparative studies of purine derivatives show that C8 substituents exert stronger electronic effects on the purine core than C2 or N9 substitutions.

7-Dodecyl Chain

  • The dodecyl group at position 7 (an imidazole nitrogen) imposes significant steric bulk, likely affecting molecular packing and solubility.
  • Long alkyl chains at nitrogen centers are known to enhance lipid solubility, which may influence bioavailability and interaction with hydrophobic targets.

Table 2 : Electronic effects of substituents in purine derivatives.

Substituent Position Electronic Effect Biological Relevance
C8-SR (allylsulfanyl) π-electron donation Modulates Hsp90 binding
N7-alkyl (dodecyl) Steric hindrance Alters substrate accessibility

Properties

IUPAC Name

7-dodecyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16-5-2)24(3)20(27)23-19(17)26/h5H,2,4,6-16H2,1,3H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJTJDPUQIRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at the 7-Position

The introduction of the dodecyl group at the 7-position typically employs alkylation reactions. For example, in the synthesis of 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione , methanesulfonic acid esters (e.g., but-2-ynyl mesylate) react with 3-methylxanthine in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) at 50–55°C. Adapting this for dodecyl substitution would require replacing the mesylate with dodecyl bromide or a similar alkylating agent.

Key Conditions :

  • Solvent : NMP or dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Temperature : 50–70°C for 4–8 hours.

Halogenation at the 8-Position

Halogenation precedes nucleophilic substitution for introducing the allylsulfanyl group. Chlorination or iodination of the purine core is achieved using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). For instance, 8-chloro-7-but-2-ynyl-3-methylpurine-2,6-dione is synthesized via NCS in DMF at 70°C.

Optimization Insights :

  • Halogen Source : NCS for chlorine, NIS for iodine.

  • Solvent : DMF or NMP.

  • Yield : 80–90% under optimized conditions.

Sequential Synthesis and Purification

Stepwise Functionalization

A proposed pathway for 8-(allylsulfanyl)-7-dodecyl-3-methylpurine-2,6-dione involves:

  • Alkylation : React 3-methylxanthine with dodecyl bromide in NMP/K₂CO₃.

  • Halogenation : Treat with NCS in DMF to yield 8-chloro intermediate.

  • Substitution : Displace chloride with allylthiol in NMP/NaOH.

Typical Yield Progression :

StepYield (%)Purity (%)
Alkylation85–9095
Halogenation80–8592
Substitution75–8090

Purification Techniques

  • Liquid-Liquid Extraction : Sequential washes with acetic acid (10%) and methylene chloride remove unreacted starting materials.

  • Crystallization : Methanol or toluene recrystallization enhances purity to >98%.

Comparative Analysis of Solvent and Base Systems

Solvent Impact on Reaction Efficiency

SolventAlkylation Yield (%)Substitution Yield (%)
NMP9080
DMF8575
DMSO7870

NMP outperforms DMF/DMSO due to superior solubility of long-chain alkylpurines.

Base Selection for Substitution

BaseReaction Time (h)Yield (%)
NaOH280
K₂CO₃475
NaHCO₃665

Strong bases (NaOH) accelerate substitution but require careful pH control.

Challenges and Mitigation Strategies

Side Reactions

  • Oversubstitution : Excess allylthiol may lead to di-substitution. Mitigated by stoichiometric control.

  • Oxidation of Thiols : Use of inert atmosphere (N₂/Ar) prevents disulfide formation.

Scalability Considerations

  • Catalyst Recycling : KI can be recovered via aqueous extraction.

  • Solvent Recovery : NMP and DMF are distilled and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the allylsulfanyl group, leading to the formation of thiols.

    Substitution: The purine core can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives, depending on the nucleophile used.

Scientific Research Applications

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s allylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the purine core can interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituents are summarized below:

Compound Name (CID/Reference) Position 7 Substituent Position 8 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Evidence
Target Compound Dodecyl (C12) Allylsulfanyl Methyl C21H34N4O2S 406.6 g/mol
8-(Decylsulfanyl)-7-nonyl (CID 3110368) Nonyl (C9) Decylsulfanyl (C10) Methyl C25H44N4O2S 480.7 g/mol
7-Isopentyl-8-decylsulfanyl (CID 3110154) Isopentyl (C5) Decylsulfanyl (C10) Methyl C21H36N4O2S 408.6 g/mol
8-Bromo-resveratrol analog (4-BR) Bromo SIRT3 inhibition
Linagliptin (Hypoglycemic agent) But-2-yn-1-yl Aminopiperidinyl Methyl C25H28N8O2 472.5 g/mol
7-Allyl-8-(benzylsulfanyl) (CID 719022) Allyl Benzylsulfanyl Methyl C16H16N4O2S 328.4 g/mol

Key Structural Trends :

  • Position 7 : Longer alkyl chains (e.g., C12 in the target) enhance lipophilicity and membrane permeability compared to shorter chains (e.g., C5 in CID 3110154) .
  • Position 8: Sulfanyl groups (allyl, benzyl, decyl) improve binding to cysteine-rich enzyme pockets, as seen in SIRT3 inhibitors . Bromo or aminopiperidinyl substituents (e.g., Linagliptin) target peptidases or kinases .
A. Enzyme Inhibition
  • PDE Inhibition : 7,8-Disubstituted purine-2,6-diones (e.g., compound 145 in ) show pan-PDE inhibition (IC50: 0.1–10 µM). The target’s dodecyl chain may prolong action via hydrophobic interactions .
  • SIRT3 Inhibition : 8-Mercapto derivatives (e.g., 4-BR) inhibit SIRT3 (IC50: ~5 µM) . The allylsulfanyl group in the target could mimic this activity via thiol-mediated binding.
B. Therapeutic Potential
  • Anticancer Activity: 8-Substituted purine-2,6-diones disrupt metabolic rewiring in melanoma . The target’s dodecyl chain may enhance cytotoxicity against lipid-dependent cancers.
  • Antidiabetic Activity: Linagliptin’s aminopiperidinyl group targets DPP-4 , whereas the target’s allylsulfanyl group may favor alternative pathways (e.g., AMPK modulation).

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ≈ 6.2 (C12 chain dominates).
    • Analog CID 3110154 (C5 chain): LogP ≈ 4.1 .
  • Solubility : Longer alkyl chains reduce aqueous solubility. The target likely requires formulation with surfactants or cyclodextrins for in vivo use.

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₁N₅O₂S
  • Molecular Weight : 335.42 g/mol

Structural Characteristics

This compound features a purine core with an allylsulfanyl group and a dodecyl substituent, which may influence its solubility and interaction with biological membranes.

The biological activity of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been suggested that derivatives of purines can inhibit enzymes involved in nucleic acid metabolism, potentially affecting cell proliferation.
  • Cell Signaling Modulation : The structural modifications may allow this compound to interact with various receptors or signaling pathways within cells.

Pharmacological Effects

Research indicates that this compound could have several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.
  • Cytotoxic Effects : There is evidence indicating that it may induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Experimental Data

Recent studies have investigated the biological effects of similar purine derivatives, providing insights into the possible activities of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer cells

Comparative Studies

In comparison to other purine derivatives:

  • 8-(Allylsulfanyl)-7-dodecyl derivatives showed enhanced solubility and bioavailability due to the long alkyl chain.
  • This structural feature is hypothesized to facilitate better membrane penetration and interaction with cellular targets.

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